molecular formula C7H15N B123507 N-Methylhex-5-en-1-amine CAS No. 55863-02-0

N-Methylhex-5-en-1-amine

Cat. No. B123507
CAS RN: 55863-02-0
M. Wt: 113.2 g/mol
InChI Key: KKIMETYRXLWWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylhex-5-en-1-amine is a chemical compound that falls under the category of N-methylamines, which are amines that have been methylated. This process of methylation typically involves the addition of a methyl group to the nitrogen atom of an amine. N-Methylamines are significant in various chemical syntheses and are found in a range of bioactive compounds and chemical intermediates .

Synthesis Analysis

The synthesis of N-methylamines can be achieved through several methods. One approach involves the N-methylation of amines with methanol at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation. This method is versatile and can accommodate amines with various functional groups . Another method utilizes carbon dioxide and molecular hydrogen with supported gold catalysts, which has been reported to achieve good to excellent yields. This process is notable for its high turnover frequency and its ability to tolerate a wide variety of amines . Additionally, a practical and efficient synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, has been developed. This involves an asymmetric Michael addition and a stereoselective alkylation . Furthermore, reductive amination using reusable cobalt oxide nanoparticles has been reported as an expedient method for synthesizing N-methyl- and N-alkylamines .

Molecular Structure Analysis

The molecular structure of N-methylamines can be complex and diverse, depending on the specific compound and its synthesis pathway. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters and exhibited intermolecular hydrogen bonds and π-interactions . Theoretical studies using density functional theory (DFT) have been conducted to understand the structural, optoelectronic, and reactivity properties of N-methylamines and their metal complexes, which are relevant for applications in OLED and OFET technologies .

Chemical Reactions Analysis

N-Methylamines can participate in various chemical reactions. For example, N-Methylidene(bis(trimethylsilyl)methyl)amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to provide β-lactams in a single step . N,O-Aminals, which are related to N-methylamines, have been recognized as important building blocks in organic synthesis and have been converted to diverse enantiomerically enriched compounds through asymmetric organocatalysis or metal catalysis . N-tert-Butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines, have also been used to prepare a wide range of highly enantioenriched amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylamines are influenced by their molecular structure and the presence of functional groups. These properties are crucial for their reactivity and applications in various chemical processes. For instance, the impact sensitivity and friction sensitivity of energetic material precursors related to N-methylamines have been measured, providing insight into their stability and safety . The reactivity properties, such as reorganization energies and charge transfer mobilities, have been computed for N-methylamines and their complexes, which are significant for their use in electronic devices .

Scientific Research Applications

Intermediate in Medicinal Chemistry

Synthesis of Key Intermediates Another study reports the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic intended for veterinary use. The research describes a practical, efficient, and stereoselective process for preparing this intermediate, showcasing the importance of N-Methylhex-5-en-1-amine derivatives in the field of medicinal chemistry (Fleck et al., 2003).

Safety And Hazards

N-Methylhex-5-en-1-amine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers There are several peer-reviewed papers related to N-Methylhex-5-en-1-amine . These papers explore various aspects of the compound, including its synthesis, mechanism of action, and potential applications. Further analysis of these papers could provide more detailed information about N-Methylhex-5-en-1-amine.

properties

IUPAC Name

N-methylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMETYRXLWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591138
Record name N-Methylhex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylhex-5-en-1-amine

CAS RN

55863-02-0
Record name N-Methylhex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLHEX-5-EN-1-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylhex-5-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-Methylhex-5-en-1-amine
Reactant of Route 3
Reactant of Route 3
N-Methylhex-5-en-1-amine
Reactant of Route 4
Reactant of Route 4
N-Methylhex-5-en-1-amine
Reactant of Route 5
Reactant of Route 5
N-Methylhex-5-en-1-amine
Reactant of Route 6
Reactant of Route 6
N-Methylhex-5-en-1-amine

Citations

For This Compound
6
Citations
M Nilsson, AK Belfrage, S Lindström, H Wähling… - Bioorganic & medicinal …, 2010 - Elsevier
… ; (iii) N-methylhex-5-en-1-amine, HATU, DIPEA, DCM/DMF (4:1), 0 C to rt, 73% over three steps. … Subsequent lactone hydrolysis to acid 20 and coupling with N-methylhex-5-en-1-amine …
Number of citations: 0 www.sciencedirect.com
FR Alexandre, G Brandt, C Caillet, D Chaves… - Bioorganic & Medicinal …, 2015 - Elsevier
We disclose here the synthesis of a series of macrocyclic HCV protease inhibitors, where the homoserine linked together the quinoline P2′ motif and the macrocyclic moiety. These …
Number of citations: 0 www.sciencedirect.com
C Parsy, FR Alexandre, G Brandt, C Caillet… - Bioorganic & Medicinal …, 2014 - Elsevier
… CO 3 , toluene, reflux, 13%; (c) KOH (1 equiv), MeOH/H 2 O 6:1, RT, 57%; (d) (1) H 2 , Pd(OH) 2 , MeOH, (2) Et 3 N, Boc 2 O, quant.; (e) HATU, Et 3 N, DCM, N-methylhex-5-en-1-amine …
Number of citations: 0 www.sciencedirect.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
… An amide coupling reaction between 239 and N-methylhex-5-en-1-amine mediated by … of the p-toluenesulfonic acid salt of N-methylhex-5-en-1-amine (244) with CDI, which afforded …
J Arumugasamy, K Arunachalam, D Bauer… - … Process Research & …, 2013 - ACS Publications
… After 10 min, N-methylhex-5-en-1-amine tosylate 7 (11.18 g, 39.2 mmol) was charged to the mixture in one portion. The mixture was cooled to 5–10 C, and N,N-diisopropylethylamine (…
Number of citations: 0 pubs.acs.org
CC Parsy, FR Alexandre, V Bidau, F Bonnaterre… - Bioorganic & Medicinal …, 2015 - Elsevier
… Reagents and conditions: (a) TBTU, diisopropylethylamine, N-methylhex-5-en-1-amine tosylate salt, DMF, 0 C–RT, 16 h, 95%; (b) (1) TFA, DCM, RT, 3 h, quant. (2) Ethyl (1R,2S)-1-[(3-…
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.